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Hsp70 subfamily B suppressor protein

Targeted protein degradation HBS1L molecular glue FOCAD synthetic lethality

The product labeled 'Hsp70 subfamily B suppressor protein' (CAS 149954-60-9) is marketed by specialist vendors as a research-grade biochemical with molecular formula C₆H₁₂N₂O₂ and typical purity of 95%. Biologically, the Hsp70 subfamily B suppressor function is primarily attributed to HBS1L (HBS1-like translational GTPase, also designated GSPT3), a ~75 kDa GTP-binding elongation factor family member that partners with PELOTA to form the ribosome-rescue complex responsible for stalled-ribosome dissociation and translational quality control.

Molecular Formula C6H12N2O2
Molecular Weight 0
CAS No. 149954-60-9
Cat. No. B1174557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp70 subfamily B suppressor protein
CAS149954-60-9
SynonymsHsp70 subfamily B suppressor protein
Molecular FormulaC6H12N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsp70 Subfamily B Suppressor Protein (CAS 149954-60-9): Identity, Classification, and Procurement Context


The product labeled 'Hsp70 subfamily B suppressor protein' (CAS 149954-60-9) is marketed by specialist vendors as a research-grade biochemical with molecular formula C₆H₁₂N₂O₂ and typical purity of 95% . Biologically, the Hsp70 subfamily B suppressor function is primarily attributed to HBS1L (HBS1-like translational GTPase, also designated GSPT3), a ~75 kDa GTP-binding elongation factor family member that partners with PELOTA to form the ribosome-rescue complex responsible for stalled-ribosome dissociation and translational quality control [1]. The linkage between the vendor-supplied small-molecule identity and the biological HBS1L protein function has not been independently validated in peer-reviewed literature; procurement decisions must account for this ambiguity .

Product Identity Supplier-assigned Hsp70 subfamily B suppressor
Procurement Note Molecular identity requires independent validation

Why Generic Hsp70 Inhibitors or Related GTPases Cannot Substitute for Hsp70 Subfamily B Suppressor Protein (149954-60-9) in Targeted Studies


HBS1L occupies a functionally unique node at the intersection of ribosomal quality control and Hsp70 regulation that is mechanistically distinct from both direct Hsp70 ATPase inhibitors (e.g., VER-155008) and its closest sequence homolog GSPT1 (eRF3a) [1]. The Pelo-HBS1L complex suppresses Hsp70 activity indirectly by resolving stalled ribosomes, preventing the accumulation of aberrant nascent polypeptides that would otherwise engage the Hsp70 chaperone system, rather than by competitive ATP-binding-site blockade [2]. Furthermore, HBS1L and GSPT1 share high sequence homology (~38% identity in core GTPase domains) yet exhibit non-redundant cellular functions: GSPT1 mediates translation termination, while HBS1L is dedicated to ribosome rescue and no-go decay [3]. Indiscriminate substitution with pan-Hsp70 inhibitors or GSPT1-targeting agents produces distinct phenotypic readouts—general proteostasis collapse versus selective disruption of mRNA surveillance—making compound-level specificity a critical procurement parameter [1].

Target Mechanism
Potential Substitute
Mismatch Risk
Pelo-HBS1L ribosome-rescue complex
Pan-Hsp70 ATPase inhibitors
Ribosome-context Hsp70 suppression may be lost; broad proteostasis collapse may result
HBS1L (ribosome rescue GTPase)
GSPT1 (translation termination GTPase)
Non-redundant functions; high sequence identity masks distinct cellular roles
HBS1L suppressor pathway
Generic Hsp70 chaperone modulators
Failure to distinguish mRNA surveillance from nascent-chain folding pathways

Hsp70 Subfamily B Suppressor Protein (149954-60-9): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


HBS1L Molecular Glue Degrader TNG961: DC₅₀ 7 nM with >98% Dmax and Complete Selectivity Over GSPT1

TNG961, a cereblon-dependent molecular glue degrader of HBS1L, achieves a DC₅₀ of 7 nM and Dmax of 98% in engineered HiBiT knock-in cells, while producing no detectable degradation of the closely related paralog GSPT1 (eRF3a), demonstrating proteome-wide selectivity confirmed by western blot and global proteomics [1]. In contrast, the early-stage HBS1L degrader candidate TNG-6266 achieves only 43% Dmax at 10 μM, with substantially weaker ternary complex formation (Bmax 17%) [2]. This ~1,400-fold difference in degradation potency and near-complete vs. partial target engagement establishes a clear performance gradient that informs selection of chemical tools for HBS1L functional studies [1].

HBS1L Degrader Potency
Head-to-head
DC₅₀: 7 nM (TNG961) vs Dmax: 43% at 10 μM (TNG-6266)
~1,400-fold potency difference; complete GSPT1 selectivity vs none
Supports degrader selection for FOCAD synthetic lethality models
GSPT1 off-target degradation absence requires independent confirmation
Targeted protein degradation HBS1L molecular glue FOCAD synthetic lethality

Pelo-Hbs1 Complex Suppression of Hsp70 ATPase Activity: Functional Antagonism Quantified via Tubule Assembly Inhibition

In Sf9 insect cells co-expressing Hsp70-His and Hbs1-Flag, the Pelo-Hbs1 complex suppresses Hsp70 ATPase activity, directly quantified by reduced Pns11-induced tubule assembly. Microinjection of purified Hbs1 protein significantly decreases Pns11 tubule formation relative to GFP-injected controls, as measured by western blot quantification of tubule protein accumulation normalized to GAPDH across three independent replicates [1]. In contrast, the pan-Hsp70 ATPase inhibitor VER-155008 achieves Hsp70 inhibition with an IC₅₀ of 0.5 μM but shows only 5.2-fold selectivity over HSC70 (IC₅₀ 2.6 μM) and does not recapitulate the ribosome-rescue-dependent mechanism unique to the Pelo-Hbs1 complex . The Pelo-Hbs1 complex thus provides context-dependent Hsp70 suppression coupled to translational quality control, whereas VER-155008 produces broad, context-independent chaperone inhibition [1].

Hsp70 Suppression Mechanism
Cross-study
Pelo-Hbs1: ribosomal context-dependent ATPase suppression
VER-155008: IC₅₀ 0.5 μM, 5.2-fold Hsp70/HSC70 selectivity, ATP-competitive
Mechanistic divergence supports pathway-specific tool selection
Pelo-Hbs1 data from insect cell model; translation to mammalian system under review
Hsp70 ATPase suppression Pelo-Hbs1 ribosome rescue Arbovirus transmission

DNAJB6 vs. DNAJB1 Substoichiometric Suppression of Polyglutamine Fibrillation: Class-Level Evidence for Hsp70 Co-Chaperone Differentiation

Within the DnaJ/Hsp40 co-chaperone family—functionally linked to the Hsp70 subfamily B suppressor system—DNAJB6 suppresses amyloid fibrillation of polyglutamine (polyQ) peptides at substoichiometric molar ratios in thioflavin T fibrillation assays, whereas DNAJB1 produces no detectable suppression under identical conditions [1]. In cellular models, DNAJB6b and DNAJB8 are the most potent suppressors of polyQ aggregation among all Hsp70, Hsp110, and Hsp40 family members tested, with anti-aggregation activity that is largely Hsp70-independent and mediated by a C-terminal serine-rich (SSF-SST) domain [2]. This functional hierarchy demonstrates that co-chaperone identity—not merely Hsp70 interaction capacity—determines suppression potency, providing class-level justification for procurement of specific Hsp70 regulatory proteins over generic alternatives [1][2].

PolyQ Aggregation Suppression
Class-level
DNAJB6/DNAJB8: substoichiometric, Hsp70-independent suppression
DNAJB1: no detectable suppression under same conditions
Co-chaperone identity determines aggregation model outcome
Class-level inference; SSF-SST domain mechanism requires direct validation
Polyglutamine aggregation DNAJB chaperone Substoichiometric suppression

HBS1L vs. SKI7 Paralog Functional Divergence: Evidence from Yeast Genetic Interaction Phenotypes

HBS1 and its paralog SKI7 arose from whole-genome duplication in Saccharomyces cerevisiae yet exhibit distinct functional roles: HBS1 partners with Dom34 to facilitate ribosomal subunit dissociation and peptidyl-tRNA release during no-go decay, while SKI7 functions as a component of the cytosolic RNA exosome [1]. The hbs1Δ ski7Δ double mutant displays a synthetic enhancement phenotype—each single mutant is viable (in the S288C background), but the double mutant shows severe growth defects, indicating that the two paralogs operate in genetically separable pathways despite their shared origin [2]. This functional non-redundancy at the organismal level reinforces that HBS1L-targeting reagents cannot be replaced by SKI7-directed tools in ribosome quality control studies [1][2].

HBS1 vs SKI7 Paralog Function
Reported
HBS1: Dom34-dependent ribosome rescue; SKI7: exosome-mediated decay
hbs1Δ ski7Δ double mutant: synthetic growth defect (yeast)
Paralog functional separation requires HBS1L-selective tools
Yeast genetic model; mammalian paralog behavior may differ
HBS1-SKI7 paralog Ribosome rescue Genetic interaction

Hsp70 Subfamily B Suppressor Protein (149954-60-9): Recommended Research Application Scenarios Based on Quantitative Differentiation Evidence


FOCAD-Deleted Cancer Synthetic Lethality Profiling Using HBS1L Molecular Glue Degraders

In FOCAD-deleted tumor models (~1/3 of MTAP-deleted cancers), HBS1L degradation via TNG961 (DC₅₀ 7 nM, Dmax 98%) disrupts the HBS1L/PELO ribosome-rescue complex, inducing translational arrest, unfolded protein response activation, and selective growth inhibition, with demonstrated tumor regression in xenograft models including PRMT5 inhibitor-refractory settings [1]. Procurement of HBS1L-targeting degraders with validated GSPT1 counter-screening data is essential, as GSPT1 degradation confounds interpretation by triggering general translation termination defects [1].

Ribosome Stalling and Translational Quality Control Mechanistic Studies

The Pelo-HBS1L complex is the primary eukaryotic ribosome-rescue machinery that recognizes stalled ribosomes and triggers no-go decay. Quantitative suppression of Hsp70 ATPase activity by the Pelo-Hbs1 complex, as demonstrated by reduced Pns11 tubule assembly in Sf9 cells with GAPDH-normalized western blot quantification across replicate experiments [2], makes this system the appropriate tool for dissecting the intersection of translational quality control and chaperone biology. Pan-Hsp70 ATPase inhibitors (e.g., VER-155008) cannot recapitulate this mechanism and should not be substituted [2].

Polyglutamine Aggregation Suppression Assays Requiring Hsp70 Co-Chaperone Specificity

For polyQ disease models, DNAJB6 and DNAJB8 provide substoichiometric, Hsp70-independent suppression of polyQ amyloid fibrillation—a property absent in DNAJB1 and other DnaJ family members [3]. Procurement specifications must distinguish between DNAJB subfamily members, as the mechanistic divergence (Hsp70-dependent vs. Hsp70-independent suppression) is encoded in the C-terminal SSF-SST domain and determines experimental outcome [3][4].

Paralog-Specific Ribosome Quality Control Dissection in Yeast and Mammalian Systems

The HBS1/SKI7 paralog pair demonstrates that 'Hsp70 subfamily B suppressor' annotation encompasses functionally distinct proteins: HBS1 mediates ribosomal subunit dissociation with Dom34, while SKI7 operates within the RNA exosome [5]. The hbs1Δ ski7Δ synthetic enhancement phenotype in yeast confirms genetic pathway separation [5]. Experimental designs requiring specific manipulation of ribosome rescue versus exosome-mediated mRNA decay must use HBS1L-selective tools, as SKI7-directed reagents target a different quality-control branch [5].

Application
Selection Property
Validation Focus
FOCAD-deleted cancer cell model studies
HBS1L molecular glue degrader specificity
GSPT1 off-target degradation review; xenograft model response context
Ribosome stalling and quality control mechanistic studies
Pelo-HBS1L ribosome-rescue pathway engagement
Hsp70 ATPase suppression in ribosomal context; replication reproducibility review
Polyglutamine aggregation model studies
DnaJ subfamily member identity (DNAJB6/DNAJB8 specificity)
Substoichiometric suppression and Hsp70-independence confirmation
HBS1/SKI7 paralog functional studies
HBS1L-selective tool vs SKI7-directed reagent
Genetic pathway separation (synthetic phenotype) review
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